molecular formula C17H18F3N3O3 B2866907 3-Ethyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 942006-44-2

3-Ethyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2866907
CAS No.: 942006-44-2
M. Wt: 369.344
InChI Key: OPZACYJJQOJVGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 3-Ethyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves multiple steps, including the formation of the spirocyclic core and the introduction of the trifluoromethylbenzoyl group. Common synthetic routes include:

Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-Ethyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

3-Ethyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological macromolecules, potentially inhibiting key enzymes or receptors involved in disease pathways .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 3-Ethyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione lies in its trifluoromethyl group, which imparts enhanced stability and biological activity compared to similar compounds.

Properties

IUPAC Name

3-ethyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O3/c1-2-23-14(25)16(21-15(23)26)6-8-22(9-7-16)13(24)11-4-3-5-12(10-11)17(18,19)20/h3-5,10H,2,6-9H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZACYJJQOJVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2(CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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